N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide
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Overview
Description
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain, and an oxalamide linkage to a fluorophenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethylaminopropyl Intermediate: This step involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile, followed by hydrogenation to yield dimethylaminopropylamine.
Coupling with Fluorophenyl Group: The dimethylaminopropylamine is then reacted with 4-fluorobenzoyl chloride under basic conditions to form the corresponding amide.
Oxalamide Formation: Finally, the amide is reacted with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while substitution of the fluorine atom can yield various substituted phenyl derivatives.
Scientific Research Applications
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving protein-ligand interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its target. The oxalamide linkage provides structural stability and rigidity to the molecule, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide
Uniqueness
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylamino and fluorophenyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-23(2)17-11-5-14(6-12-17)4-3-13-21-18(24)19(25)22-16-9-7-15(20)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZXPDZVAVUBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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